(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine
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Overview
Description
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of both fluorine and trifluoromethyl groups imparts distinct physicochemical properties, making it a valuable building block in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine typically involves the use of chiral starting materials and fluorinating agents. One common method includes the reaction of a chiral pyrrolidine derivative with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification by crystallization or chromatography to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid .
Uniqueness
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct physicochemical properties. These features can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C5H7F4N |
---|---|
Molecular Weight |
157.11 g/mol |
IUPAC Name |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H7F4N/c6-3-1-4(10-2-3)5(7,8)9/h3-4,10H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
QDDKINDDOJXIML-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(F)(F)F)F |
Canonical SMILES |
C1C(CNC1C(F)(F)F)F |
Origin of Product |
United States |
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